3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone
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Overview
Description
3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is a heterocyclic organic compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 . It is also known by its IUPAC name, 1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone consists of a butyrophenone backbone with chlorine and fluorine substitutions at the 3’ and 4’ positions, respectively . The compound also has two methyl groups attached to the second carbon atom .Physical And Chemical Properties Analysis
3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone has a boiling point of 302.9ºC at 760 mmHg and a density of 1.125g/cm³ . Its flash point is 137ºC . Unfortunately, the melting point is not available .Scientific Research Applications
Synthesis and Labelling Applications
Haloperidol and Trifluperidol Synthesis
The synthesis of neuroleptic drugs haloperidol and trifluperidol, which are closely related to 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone, involves steps that could be relevant for applications involving the compound . These drugs were labelled with carbon-14 at the carbonyl position for metabolic studies, showcasing the compound's potential use in creating radio-labelled derivatives for pharmacokinetic analysis. The process involves condensation reactions, ketalization, and further chemical manipulations to introduce the radioactive label (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
Pharmaceutical Analysis
HPLC-Fluorescence Determination
The application of related compounds in pharmaceutical analysis, particularly using HPLC-fluorescence methods for the determination of chlorophenols in pharmaceutical formulations, indicates potential analytical uses for 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone. This approach involves pre-column derivatization with fluorogenic labelling reagents, suggesting that the compound could serve as a precursor or standard in analytical methods for detecting similar structures in complex matrices (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Material Science and Organic Synthesis
Synthesis of Organic Intermediates
Research into the synthesis of various organic intermediates, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, indicates a broader interest in chloro- and fluoro-substituted compounds for the development of herbicides and other agricultural chemicals. This area might offer insights into the use of 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone for synthesizing novel organic molecules with potential applications in agriculture or material science (Zhou Yu, 2002).
Mechanism of Action
Target of Action
The primary target of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
This inhibition could disrupt the synthesis of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
Given its target, it’s reasonable to infer that it impacts thebacterial cell wall synthesis pathway . The downstream effects would include compromised bacterial cell wall integrity and potential bacterial cell death .
Result of Action
Based on its target and mode of action, it can be inferred that the compound may lead todisruption of the bacterial cell wall and subsequent bacterial cell death .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-10(14)9(13)7-8/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYWSQVKUFRDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642444 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone | |
CAS RN |
898765-72-5 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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